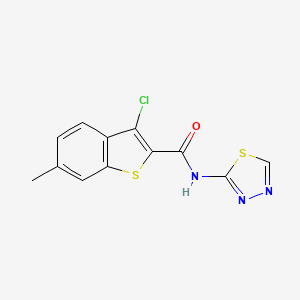

3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Description

This compound features a benzothiophene core substituted with a chlorine atom at position 3 and a methyl group at position 5. The carboxamide group at position 2 is linked to a 1,3,4-thiadiazole ring, a heterocycle known for enhancing bioactivity in medicinal chemistry .

Properties

IUPAC Name |

3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS2/c1-6-2-3-7-8(4-6)19-10(9(7)13)11(17)15-12-16-14-5-18-12/h2-5H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIABJPDPDTQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NN=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.

Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and formic acid.

Amidation: The final step involves the formation of the carboxamide group by reacting the benzothiophene derivative with the thiadiazole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

The compound 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Anticancer Activity

One of the most notable applications of this compound is in the field of anticancer research. Studies have demonstrated that derivatives of benzothiophene compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted the synthesis of benzothiophene derivatives that showed promising results against human cancer cells, indicating that modifications like those found in 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide could enhance efficacy against specific tumor types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiadiazole derivatives possess antibacterial and antifungal activities. A study found that similar structures inhibited the growth of pathogenic bacteria and fungi, suggesting that 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Additionally, this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The structural characteristics of the compound allow it to bind effectively to target enzymes, disrupting their function and providing a pathway for therapeutic intervention .

Pesticide Development

In agricultural chemistry, 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is being explored as a potential pesticide. Its ability to act against pests while being less toxic to non-target organisms makes it an attractive candidate for sustainable agriculture solutions. Field studies have indicated effective pest control with minimal environmental impact when using similar thiadiazole-based compounds .

Plant Growth Regulation

Furthermore, research has suggested that compounds with similar structures can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth or enhancing resistance to stressors such as drought or disease .

Polymer Additives

In material science, the compound's unique chemical properties make it suitable for use as an additive in polymers. It can enhance thermal stability and mechanical properties of polymer matrices. Studies have shown that incorporating such compounds into polymer systems results in improved performance characteristics under various environmental conditions .

Nanomaterials

Recent advancements have also explored the use of 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide in the synthesis of nanomaterials. Its role as a precursor in creating nanoparticles has been investigated due to its ability to facilitate reactions at the nanoscale while maintaining stability and functionality .

Case Studies

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring is known to interact with metal ions, which could play a role in its biological activity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity (LogP) : The target compound’s LogP is likely intermediate (~3–4), balancing membrane permeability and solubility. Compounds with bulky substituents (e.g., CAS 575470-41-6, LogP = 5.3) exhibit higher lipophilicity but poorer solubility .

- Metabolic Stability : Sulfone-containing analogs (e.g., CAS 874138-75-7) resist oxidative metabolism, whereas morpholinyl derivatives (CAS 620577-63-1) may undergo faster clearance .

Biological Activity

The compound 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 300.83 g/mol. The chemical structure features a benzothiophene core substituted with a thiadiazole ring and a carboxamide group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it possesses significant antibacterial properties, particularly against Gram-positive bacteria.

- Antifungal Activity : Preliminary studies have shown that it also exhibits antifungal activity, making it a candidate for further exploration in treating fungal infections.

- Anticancer Properties : Initial research into the anticancer potential of this compound reveals promising results, with indications of cell cycle arrest and apoptosis induction in cancer cell lines.

The mechanisms underlying the biological activities of 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL | |

| Antifungal | Candida albicans | MIC = 16 µg/mL | |

| Anticancer | HeLa cells | IC = 12 µM |

Detailed Research Findings

- Antibacterial Studies : A study conducted by researchers demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics .

- Antifungal Efficacy : In antifungal assays against Candida albicans, the compound exhibited an MIC of 16 µg/mL. This suggests potential utility in treating fungal infections resistant to conventional therapies .

- Cancer Cell Line Studies : In vitro tests on HeLa cells revealed an IC value of 12 µM, indicating effective cytotoxicity against cervical cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-6-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of benzothiophene precursors and coupling with 1,3,4-thiadiazole-2-amine. Key steps include:

- Cyclization : Use of anhydrides (e.g., maleic or succinic anhydride) in refluxing dichloromethane (CH₂Cl₂) under nitrogen to form the benzothiophene core .

- Coupling : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) between the carboxylic acid derivative and the thiadiazole amine .

- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) yields high-purity products (67–80% yields) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and methyl groups on benzothiophene) and amide linkage integrity. For example, δ 8.83 ppm (s, 1H) in ¹H NMR corresponds to thiadiazole protons .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ m/z 357.9518) .

- Thermal Analysis : Melting points (e.g., 213–216°C) and IR spectra (C=O stretches ~1640 cm⁻¹) confirm purity and functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI/MICS guidelines for antimicrobial testing and NCI-60 panels for anticancer screening to ensure reproducibility .

- Control Experiments : Compare against known inhibitors (e.g., mitomycin-C for cytotoxicity) and validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate selective vs. nonspecific effects .

Q. What computational methods are effective in predicting the compound’s molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases (e.g., MAPK1) or efflux pumps, leveraging crystallographic data from PubChem (e.g., PDB ID 3R4) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with thiadiazole NH groups) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications (e.g., chloro vs. methyl substituents) influence bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Replace the 3-chloro group with fluoro or nitro moieties and compare IC₅₀ values against bacterial (e.g., S. aureus) and cancer (e.g., MCF-7) models .

- Metabolic Stability : Assess CYP450 inhibition (via human liver microsomes) to optimize methyl/thiadiazole groups for reduced off-target effects .

- Crystallography : Co-crystallize derivatives with targets (e.g., thymidylate synthase) to identify critical binding motifs .

Data Analysis & Experimental Design

Q. What strategies are recommended for analyzing conflicting spectral data (e.g., NMR peak splitting vs. integration)?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D COSY and HSQC to resolve overlapping signals (e.g., aromatic protons in benzothiophene vs. thiadiazole) .

- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09) to assign ambiguous peaks and validate stereochemistry .

- Batch Consistency : Compare spectra across synthesis batches to detect impurities (e.g., unreacted precursors) .

Q. How to design experiments to evaluate the compound’s efflux pump inhibition in multidrug-resistant bacteria?

- Methodological Answer :

- Ethidium Bromide Accumulation Assay : Measure fluorescence in E. coli TolC mutants with/without the compound to assess efflux inhibition .

- Synergy Testing : Combine with sub-inhibitory doses of ciprofloxacin and quantify MIC reductions (≥4-fold indicates potentiation) .

- Gene Expression Profiling : Use qRT-PCR to monitor efflux pump gene (e.g., acrB) expression post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.